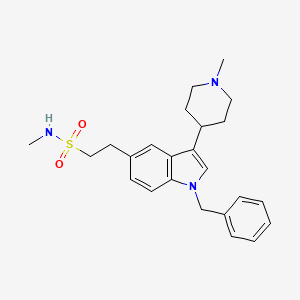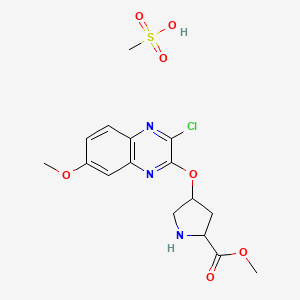
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C13H19Cl2N2. It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanamine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1-(2,6-Dichlorbenzyl)piperidin-3-yl)methanamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel.
Wichtigste gebildete Produkte:
Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Reduzierte Derivate mit weniger Chloratomen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Chloratome ersetzen.
Wissenschaftliche Forschungsanwendungen
(1-(2,6-Dichlorbenzyl)piperidin-3-yl)methanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und Pharmazeutika verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Wird auf seine möglichen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Rezeptoren abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Reagenz in verschiedenen industriellen Prozessen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von (1-(2,6-Dichlorbenzyl)piperidin-3-yl)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren .
Ähnliche Verbindungen:
- (1-(2,6-Dichlorbenzyl)piperidin-4-yl)methanamin
- (1-(2,6-Dichlorbenzyl)piperidin-2-yl)methanamin
- (1-(2,6-Dichlorbenzyl)piperidin-3-yl)ethanamin
Vergleich: (1-(2,6-Dichlorbenzyl)piperidin-3-yl)methanamin ist aufgrund seines spezifischen Substitutionsschemas am Piperidinring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Selektivitäten für molekulare Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für bestimmte Forschungs- und industrielle Anwendungen macht .
Wirkmechanismus
The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine
- (1-(2,6-Dichlorobenzyl)piperidin-2-yl)methanamine
- (1-(2,6-Dichlorobenzyl)piperidin-3-yl)ethanamine
Comparison: (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C13H18Cl2N2 |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2 |
InChI-Schlüssel |
VUURSOHOBLYTNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)
![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)

